molecular formula C24H32N2O4 B15154232 Octane-1,8-diyl bis[(2-methylphenyl)carbamate]

Octane-1,8-diyl bis[(2-methylphenyl)carbamate]

Cat. No.: B15154232
M. Wt: 412.5 g/mol
InChI Key: DSYHJIHATIQMIH-UHFFFAOYSA-N
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Description

Octane-1,8-diyl bis[(2-methylphenyl)carbamate]: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes an octane backbone with two carbamate groups attached to 2-methylphenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octane-1,8-diyl bis[(2-methylphenyl)carbamate] typically involves the reaction of octane-1,8-diol with 2-methylphenyl isocyanate. The reaction is carried out in an inert solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods: In an industrial setting, the production of Octane-1,8-diyl bis[(2-methylphenyl)carbamate] can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for purification and isolation further enhances the production process .

Chemical Reactions Analysis

Types of Reactions: Octane-1,8-diyl bis[(2-methylphenyl)carbamate] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octane-1,8-diyl bis[(2-methylphenyl)carbamate] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octane-1,8-diyl bis[(2-methylphenyl)carbamate] involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the substrate from accessing the enzyme, thereby inhibiting its activity. The pathways involved in this inhibition can vary depending on the specific enzyme targeted .

Comparison with Similar Compounds

  • Octane-1,8-diylbis(oxynitrilo)diethylidyne dinaphthol
  • Octamethylene-1,8-bis(dodecyldimethylammonium bromide)
  • N,N’-(ethane-1,2-diyl)bis(benzamides)

Comparison: Octane-1,8-diyl bis[(2-methylphenyl)carbamate] is unique due to its specific structure and the presence of 2-methylphenyl carbamate groups. This gives it distinct chemical properties and reactivity compared to other similar compounds. For example, Octamethylene-1,8-bis(dodecyldimethylammonium bromide) is primarily used for its antibacterial properties, while Octane-1,8-diyl bis[(2-methylphenyl)carbamate] is more versatile in its applications across different fields .

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

8-[(2-methylphenyl)carbamoyloxy]octyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C24H32N2O4/c1-19-13-7-9-15-21(19)25-23(27)29-17-11-5-3-4-6-12-18-30-24(28)26-22-16-10-8-14-20(22)2/h7-10,13-16H,3-6,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

DSYHJIHATIQMIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCCCCCCCCOC(=O)NC2=CC=CC=C2C

Origin of Product

United States

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